

4-Hydroxybenzenesulfonic acid chemical properties

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Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonic acid

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An In-depth Technical Guide to the Chemical Properties of **4-Hydroxybenzenesulfonic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzenesulfonic acid, also known as p-phenolsulfonic acid, is an aromatic organic compound with the chemical formula $C_6H_6O_4S$.^[1] Structurally, it is a phenolsulfonic acid, featuring a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group attached to a benzene ring at the para (1,4) positions.^{[1][2]} This bifunctional nature makes it a versatile intermediate in a wide range of chemical syntheses.^[3] It is a crucial component in the production of dyes, pharmaceuticals, and specialized polymers.^{[4][5]} Additionally, it finds applications as an additive in electroplating baths, a redox-mediator in catalytic processes, and a component in the manufacture of synthetic tanning agents.^[2]

Core Chemical and Physical Properties

4-Hydroxybenzenesulfonic acid typically appears as a white to light yellow crystalline solid or a yellowish oily liquid, often available commercially as a 65% aqueous solution.^{[2][6]} It is known to be hygroscopic, meaning it readily absorbs moisture from the air.^{[4][7]}

The key quantitative properties of **4-Hydroxybenzenesulfonic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ O ₄ S	[8]
Molecular Weight	174.17 g/mol	[8]
Density	1.337 g/mL at 25 °C	[6][8]
Melting Point	52 °C	[9][10]
Boiling Point	275.14 °C (rough estimate)	[8][9]
pKa	9.11 at 25 °C	[2][8][9]
Water Solubility	Soluble	[2][4][8]
Refractive Index (n _{20/D})	1.489	[6][8]
Vapor Pressure	0.00000033 mmHg	[1]
LogP (Octanol/Water Partition Coefficient)	0.41 at 25 °C	[9]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of **4-Hydroxybenzenesulfonic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.[3] The reported chemical shifts are indicative of the distinct carbon environments within the aromatic ring, influenced by the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group.

Nucleus	Chemical Shift (δ , ppm)	Reference
^{13}C	158.56	[3]
^{13}C	136.54	[3]
^{13}C	127.22	[3]
^{13}C	114.40	[3]

Note: Further spectral data, including ^1H NMR, IR, and Mass Spectrometry, are available in various chemical databases.[11][12]

Experimental Protocols

Synthesis of 4-Hydroxybenzenesulfonic Acid via Direct Sulfonation of Phenol

The most common industrial method for synthesizing **4-Hydroxybenzenesulfonic acid** is the direct electrophilic aromatic substitution of phenol using concentrated sulfuric acid.[3][13] The hydroxyl group directs the incoming sulfonic acid group primarily to the para position, especially under thermodynamic control at higher temperatures.[3]

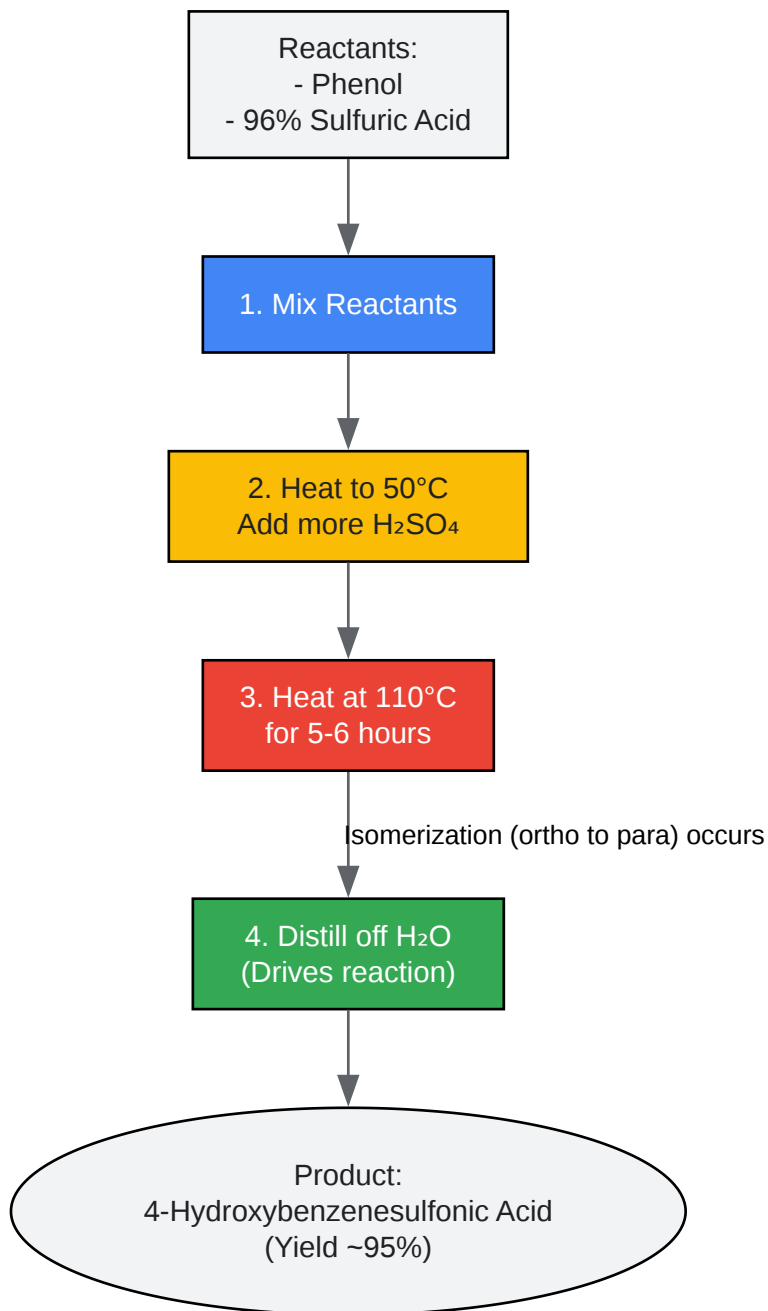
Methodology:

- **Reactant Charging:** In a suitable reaction vessel, 1.0 molar equivalent of phenol (25 kg) is combined with approximately 1.1 molar equivalents of 96% sulfuric acid (28 kg).[1][14]
- **Initial Heating:** The mixture is heated to 50 °C. An additional small portion of sulfuric acid (1.25 kg) is then added.[1][14]
- **Main Reaction:** The reaction temperature is increased to and maintained at 110 °C for a period of 5 to 6 hours.[1][14] During this phase, the kinetically favored ortho-isomer, 2-hydroxybenzenesulfonic acid, which forms at lower temperatures, undergoes thermal rearrangement to the more stable para-isomer.[3]
- **Water Removal:** Throughout the heating period, reaction water is continuously distilled off, along with a small amount of unreacted phenol (approx. 5%), to drive the equilibrium towards

the product side.[1][14]

- Completion and Yield: The reaction typically proceeds to a high yield, often around 95%.[1][14] The crude product is often a mixture with the 2-hydroxybenzenesulfonic acid isomer and is used directly in some applications, such as in the manufacture of synthetic tanning agents.[2]

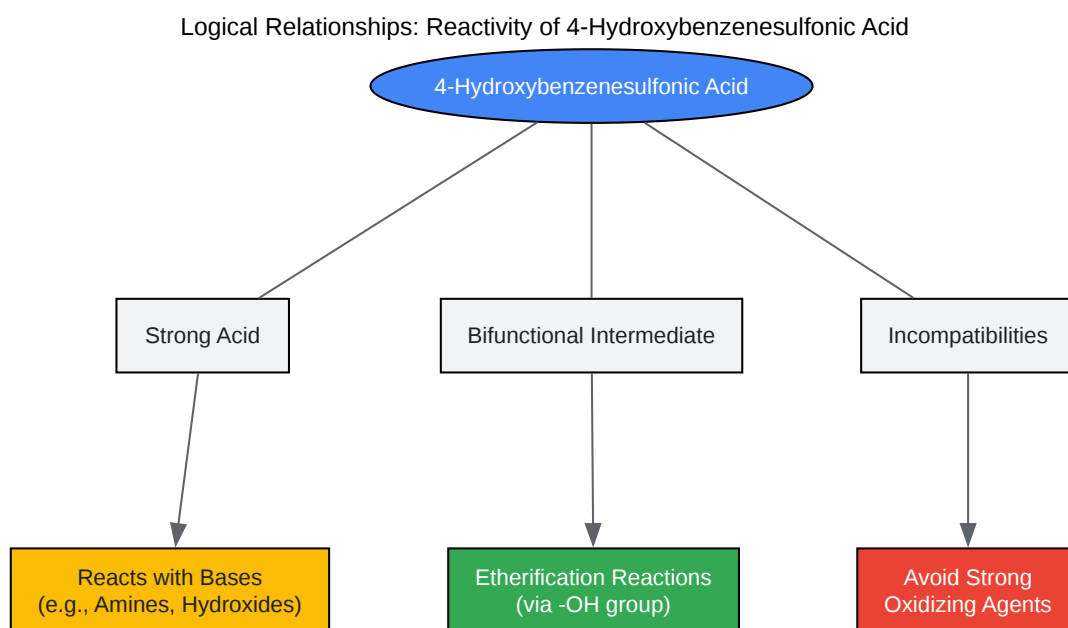
Experimental Workflow: Synthesis of 4-Hydroxybenzenesulfonic Acid

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Caption: Workflow for the direct sulfonation of phenol.

Reactivity and Chemical Behavior

- **Acidity:** The presence of the sulfonic acid group makes **4-Hydroxybenzenesulfonic acid** a strong acid.^{[5][7]} It readily reacts exothermically with bases, such as amines and inorganic hydroxides, to form salts.^[7]
- **Stability:** The compound is stable under normal conditions.^{[2][8]} However, it is incompatible with strong oxidizing agents and strong bases.^{[8][15]}
- **Reactivity Profile:** As a bifunctional molecule, its reactivity is diverse. The sulfonic acid group can undergo reactions typical of sulfonic acids, while the hydroxyl group and the aromatic ring can participate in various other transformations, such as etherification.^{[1][2]} For example, it reacts with 2-halogenomalonic esters to form ethers used in polyester manufacturing.^{[1][2]}
- **Combustibility:** The substance is combustible.^{[2][8]} Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and sulfur oxides.^{[15][16]}



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Caption: Key reactivity aspects of **4-Hydroxybenzenesulfonic acid**.

Safety and Handling

4-Hydroxybenzenesulfonic acid is classified as a hazardous chemical and requires careful handling.

- Primary Hazards: It is corrosive and causes severe skin burns and eye damage.[15][17]
- Personal Protective Equipment (PPE): When handling, it is mandatory to wear appropriate protective gear, including chemical safety goggles or a face shield, protective gloves, and suitable clothing.[15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15]

- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[\[15\]](#)[\[17\]](#)
 - Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[\[15\]](#)
 - Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[\[17\]](#)
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately. [\[15\]](#)[\[17\]](#)
- Storage: Store in a dry, cool, and well-ventilated place in a corrosion-resistant container.[\[15\]](#)
[\[17\]](#) Keep containers tightly closed and store locked up.[\[15\]](#)[\[17\]](#)

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